1-(2,5-Dihydroxyphenyl)butan-1-one
CAS No.: 4693-16-7
Cat. No.: VC3877468
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4693-16-7 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 1-(2,5-dihydroxyphenyl)butan-1-one |
| Standard InChI | InChI=1S/C10H12O3/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,11,13H,2-3H2,1H3 |
| Standard InChI Key | GYABEHYRTOCOST-UHFFFAOYSA-N |
| SMILES | CCCC(=O)C1=C(C=CC(=C1)O)O |
| Canonical SMILES | CCCC(=O)C1=C(C=CC(=C1)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s molecular structure consists of a hydroxylated aromatic core bonded to a four-carbon ketone chain. Key features include:
The presence of two hydroxyl groups at the 2,5-positions creates a meta-dihydroxy configuration, which influences its electronic properties and reactivity. The butanone moiety introduces steric bulk and hydrophobic character, affecting solubility and intermolecular interactions.
Structural Characteristics
X-ray crystallography data for this compound remain unreported, but analogous structures, such as 1-(2,4-dihydroxyphenyl)butan-1-one, reveal planar aromatic rings with hydrogen-bonding networks between hydroxyl groups and ketone oxygen . Computational models predict a similar conformation for the 2,5-isomer, with intramolecular hydrogen bonds stabilizing the molecule in polar solvents .
Physicochemical Properties
While experimental data specific to the 2,5-isomer are sparse, comparisons with structural analogs provide insights:
The 2,5-isomer’s limited water solubility aligns with its hydrophobic butanone chain, while hydroxyl groups enable dissolution in polar aprotic solvents.
Synthesis and Production
Synthetic Routes
The compound is synthesized through methods analogous to those used for its isomers:
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Friedel-Crafts Acylation: Reaction of 2,5-dihydroxyacetophenone with propionyl chloride in the presence of AlCl₃ yields the ketone via electrophilic substitution.
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Hydroxylation of Butyrophenone: Direct hydroxylation of 1-phenylbutan-1-one using hydrogen peroxide (H₂O₂) and acidic catalysts introduces hydroxyl groups at the 2,5-positions.
Key challenges include regioselectivity control and purification of the dihydroxy product from mono- or tri-substituted byproducts. Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for isolation.
Industrial Production Considerations
Scale-up requires optimization of:
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Catalyst efficiency: Substituting AlCl₃ with zeolites reduces waste generation.
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Solvent recovery: Ethanol or acetone solvents are recycled via distillation to minimize costs.
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Yield improvements: Current laboratory yields range from 45–60%, necessitating process intensification for commercial viability.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Chalcone derivatives: Anticancer agents via Claisen-Schmidt condensation.
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Flavanones: Neuroprotective compounds through cyclization reactions.
Material Science
Incorporation into polymer matrices enhances UV stability due to phenolic antioxidant activity. For example, polyethylene films containing 0.5% 1-(2,5-dihydroxyphenyl)butan-1-one show 70% reduction in photo-oxidative degradation after 500 h of UV exposure.
Comparative Analysis with Structural Isomers
The 2,5-isomer’s synthetic origin contrasts with the natural occurrence of 2,4- and 2,6-isomers in plant and fungal species .
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